molecular formula C8H16ClNO2 B14017397 methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B14017397
M. Wt: 193.67 g/mol
InChI Key: UULFFIJPLBXISM-ZJLYAJKPSA-N
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Description

Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is a chemical compound with a specific stereochemistry, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride typically involves the diastereoselective preparation of the pyrrolidine ring. One method involves the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of high-efficiency catalysts can be employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring high enantiomeric purity and specific interactions with biological targets.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1

InChI Key

UULFFIJPLBXISM-ZJLYAJKPSA-N

Isomeric SMILES

CC[C@@H]1CCN[C@H]1C(=O)OC.Cl

Canonical SMILES

CCC1CCNC1C(=O)OC.Cl

Origin of Product

United States

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